![molecular formula C11H16O2 B14369670 ({[(Propan-2-yl)oxy]methoxy}methyl)benzene CAS No. 91968-51-3](/img/structure/B14369670.png)
({[(Propan-2-yl)oxy]methoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(Propan-2-yl)oxy]methoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a methoxy group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Propan-2-yl)oxy]methoxy}methyl)benzene typically involves the reaction of benzyl alcohol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or isopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various chemical processes.
Mécanisme D'action
The mechanism by which ({[(Propan-2-yl)oxy]methoxy}methyl)benzene exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms, where the compound acts as a modulator of cellular responses.
Comparaison Avec Des Composés Similaires
Benzyl alcohol: Similar in structure but lacks the isopropyl group.
Methoxybenzene (anisole): Contains a methoxy group but lacks the isopropyl group.
Isopropylbenzene (cumene): Contains an isopropyl group but lacks the methoxy group.
Uniqueness: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
91968-51-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
propan-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-10(2)13-9-12-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
ZNFVFIIZYSJGHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
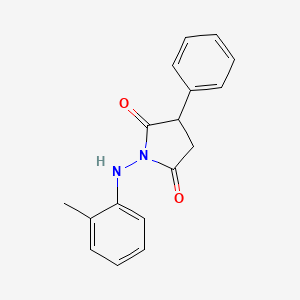
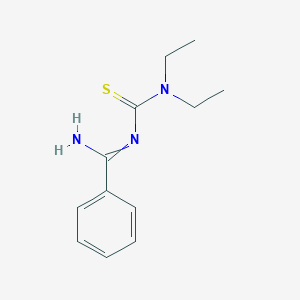
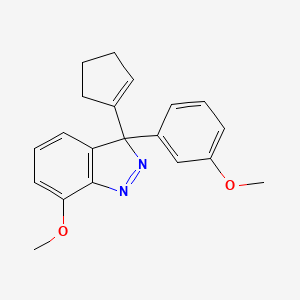
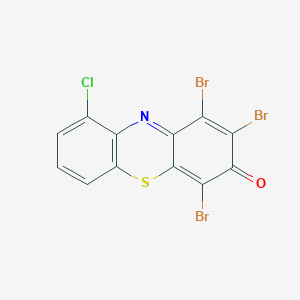
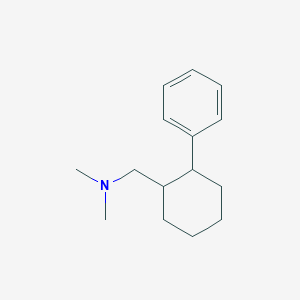
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

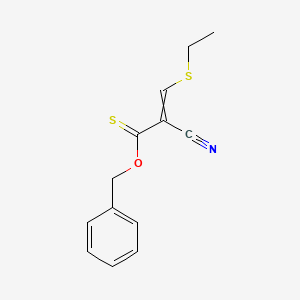
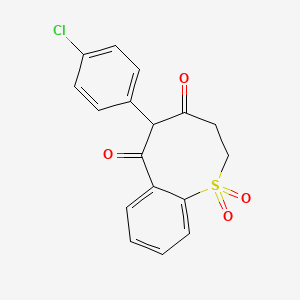
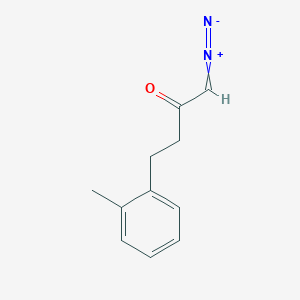
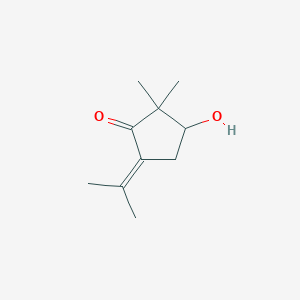
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
